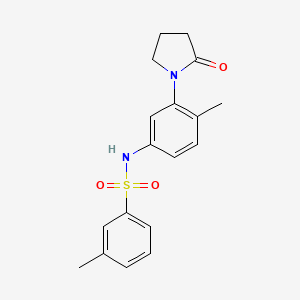

3-メチル-N-(4-メチル-3-(2-オキソピロリジン-1-イル)フェニル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

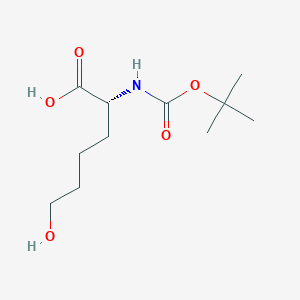

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The reaction mixture is typically cooled down, and the precipitate is filtered off, washed, dried, and recrystallized .Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reaction mixture is typically cooled down, and the precipitate is filtered off, washed, dried, and recrystallized . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .Physical And Chemical Properties Analysis

The compound is a light-yellow solid . It has a molecular weight of 374.46. The IR (KBr) (ν, cm −1) values are 3081, 3007, 2664, 2589, 1674, 1585 .作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3 hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

実験室実験の利点と制限

One advantage of using 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide in lab experiments is that it can be synthesized in a laboratory setting, which allows for precise control over the chemical composition and purity of the compound. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.

将来の方向性

There are many potential future directions for research involving 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Some possible areas of investigation include:

1. Further studies to elucidate the mechanism of action of this compound

2. Development of new synthetic methods for producing this compound

3. Investigation of the potential use of this compound in combination with other drugs or therapies

4. Exploration of the potential use of this compound in the treatment of other diseases beyond cancer and inflammatory disorders

5. Investigation of the potential side effects and toxicity of this compound in animal models and humans.

Conclusion:

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. While the exact mechanism of action of this compound is not fully understood, studies have shown that it has various biochemical and physiological effects that make it a promising candidate for further investigation. Future research in this area could lead to the development of new therapies and treatments for a variety of diseases.

合成法

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound can be synthesized in a laboratory setting.

科学的研究の応用

- 用途: 研究により、3-メチル-N-(4-メチル-3-(2-オキソピロリジン-1-イル)フェニル)ベンゼンスルホンアミドが潜在的な抗血栓剤であることが明らかになりました . 今後の研究では、その作用機序、有効性、および安全性プロファイルについて調査することができます。

抗血栓剤

創薬におけるピロリジン誘導体

生物活性および構造活性相関 (SAR)

合成戦略

特性

IUPAC Name |

3-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-6-16(11-13)24(22,23)19-15-9-8-14(2)17(12-15)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQASRPGAMFNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)

![(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2385371.png)

![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)

![2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2385374.png)

![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)